1-甲基-1H-吲哚-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

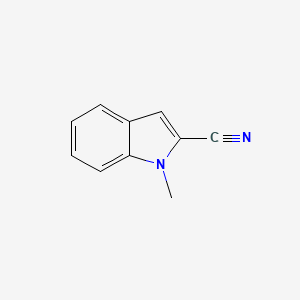

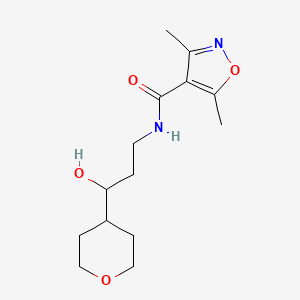

1-Methyl-1h-indole-2-carbonitrile is a compound that has a molecular weight of 156.19 . It is a derivative of indole, which is a common nitrogen-based heterocyclic scaffold frequently used in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of polysubstituted indole-2-carbonitriles, such as 1-Methyl-1h-indole-2-carbonitrile, can be achieved through a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles . The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions .Molecular Structure Analysis

The molecular structure of 1-Methyl-1h-indole-2-carbonitrile is characterized by a pyrazole fused to a benzene . The InChI code for this compound is1S/C10H8N2/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-6H,1H3 . Chemical Reactions Analysis

The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions . The Sonogashira, Suzuki–Miyaura, Stille and Heck cross-couplings afforded a variety of di-, tri- and tetra-substituted indole-2-carbonitriles .Physical And Chemical Properties Analysis

1-Methyl-1h-indole-2-carbonitrile has a boiling point of 67-69 degrees . Its molecular weight is 156.19 .科学研究应用

合成与化学性质

炔-亚胺环化:1-(炔丙基)吲哚-2-腈,包括 1-甲基-1H-吲哚-2-腈,在特定催化条件下与醇反应形成 1-烷氧基吡嗪并[1,2-a]吲哚。此过程涉及炔-烯烃重排、亚胺形成和亲核环化 (Festa 等人,2018 年)。

乙烯基氮烯环化:4-羟基-1H-吲哚-2-腈的合成涉及叠氮化物分解形成吲哚环,突出了制备 1-甲基-1H-吲哚-2-腈衍生物的方法 (Adams 等人,1991 年)。

吡喃合成多米诺协议:涉及 1-甲基-1H-吲哚-2-腈的多米诺一锅反应导致各种 4H-吡喃的合成,展示了其在多组分化学合成中的作用 (Sivakumar 等人,2013 年)。

交叉偶联反应:1-甲基-1H-吲哚-2-腈可用于交叉偶联反应以产生多取代衍生物,这在各种合成应用中很有价值 (Hrizi 等人,2021 年)。

铜介导氰化:使用 1-甲基-1H-吲哚-2-腈的铜介导反应展示了吲哚-2-腈的另一种途径,说明了该化合物在有机金属化学中的多功能性 (Pan 等人,2013 年)。

生物和药物应用

孕酮受体调节剂:1-甲基-1H-吲哚-2-腈的衍生物因其作为孕酮受体调节剂的潜力而受到研究,突出了它们在激素相关疗法中的相关性 (Fensome 等人,2008 年)。

抗癌和抗炎特性:由 1-甲基-1H-吲哚-2-腈合成的某些化合物显示出有希望的抗癌和抗炎活性,尤其针对乳腺癌细胞系 (Bhale 等人,2022 年)。

抗菌和酶活性:1-甲基-1H-吲哚-2-腈的衍生物已被评估其抗菌特性和酶活性,表明它们在药物开发中的潜力 (Attaby 等人,2007 年)。

作用机制

安全和危害

未来方向

Indole skeletons, such as 1-Methyl-1h-indole-2-carbonitrile, are key building blocks in drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals . They have gained considerable attention in recent years due to their great importance in biological sciences . Future research may focus on the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds to achieve promising new heterocycles with chemical and biomedical relevance .

属性

IUPAC Name |

1-methylindole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCOGYNDZDYYOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2655446.png)

![5-[(3-Methoxyphenoxy)methyl]-2-furoic acid](/img/structure/B2655454.png)

![N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2655458.png)

![N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine](/img/structure/B2655460.png)

![2-methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2655468.png)